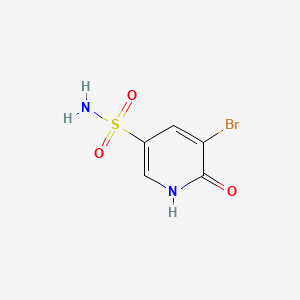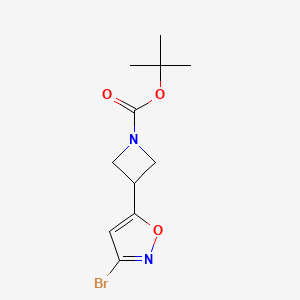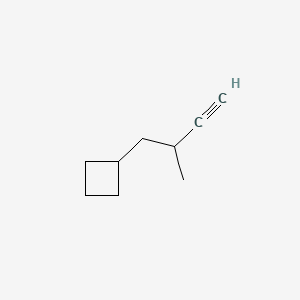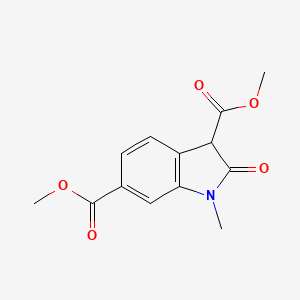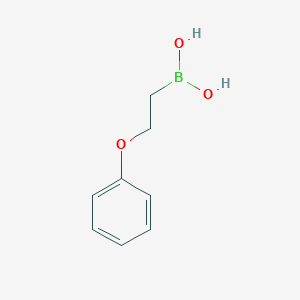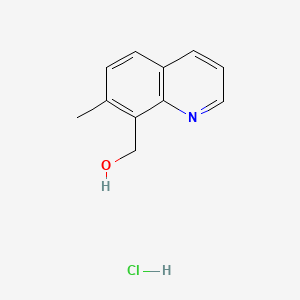
(7-Methylquinolin-8-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methylquinolin-8-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.7 g/mol. This compound is known for its diverse range of applications in scientific research and industry. It is a derivative of quinoline, a heterocyclic aromatic organic compound, which is widely used in various fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of (7-Methylquinolin-8-yl)methanol hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 7-methylquinoline.
Reduction: The 7-methylquinoline is reduced to 7-methylquinolin-8-ylmethanol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The final step involves the conversion of 7-methylquinolin-8-ylmethanol to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
(7-Methylquinolin-8-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more reduced quinoline compounds.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(7-Methylquinolin-8-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (7-Methylquinolin-8-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its quinoline core structure, which is known to interact with various biological molecules .
Comparaison Avec Des Composés Similaires
(7-Methylquinolin-8-yl)methanol hydrochloride can be compared with other quinoline derivatives:
Quinoline: The parent compound, used widely in the synthesis of various derivatives.
Chloroquine: A well-known antimalarial drug that also contains a quinoline core.
Quinolinic Acid: A neurotoxic compound derived from quinoline.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12ClNO |
|---|---|
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
(7-methylquinolin-8-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-4-5-9-3-2-6-12-11(9)10(8)7-13;/h2-6,13H,7H2,1H3;1H |
Clé InChI |
WOOOKRUNCAJGSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CC=N2)C=C1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


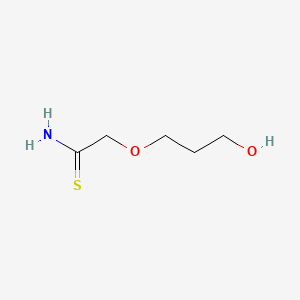
![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)
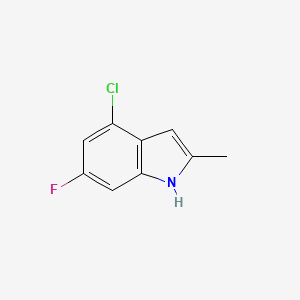
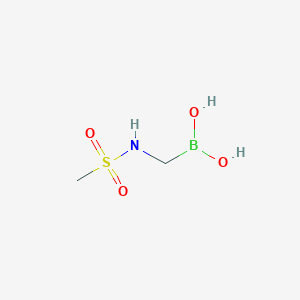
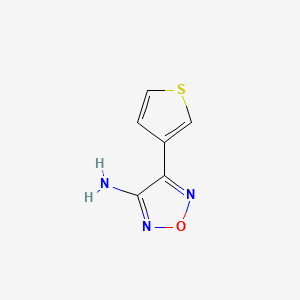
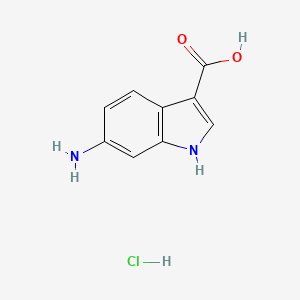
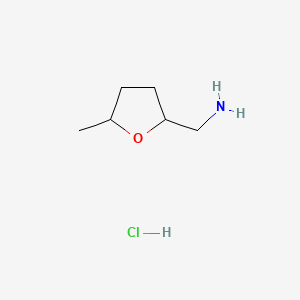
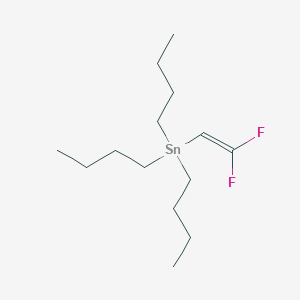
![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)
